molecular formula C8H14N2O4 B14024007 (3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione

(3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione

Cat. No.: B14024007
M. Wt: 202.21 g/mol
InChI Key: YCISBBFTTVKSNK-ZBHICJROSA-N
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Description

(3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione is a chemical compound with a piperazine ring structure substituted with hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione typically involves the reaction of piperazine derivatives with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form piperazine derivatives with reduced functional groups.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced piperazine derivatives.

    Substitution: Piperazine derivatives with substituted functional groups.

Scientific Research Applications

(3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an immunosuppressant.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with target molecules, influencing their activity and function. This compound may also interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione:

    Other Piperazine Derivatives: Compounds with different substituents on the piperazine ring, such as methyl or ethyl groups.

Uniqueness

This compound is unique due to its specific hydroxyethyl substitution, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione

InChI

InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13)/t5-,6?/m0/s1

InChI Key

YCISBBFTTVKSNK-ZBHICJROSA-N

Isomeric SMILES

C(CO)[C@H]1C(=O)NC(C(=O)N1)CCO

Canonical SMILES

C(CO)C1C(=O)NC(C(=O)N1)CCO

Origin of Product

United States

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